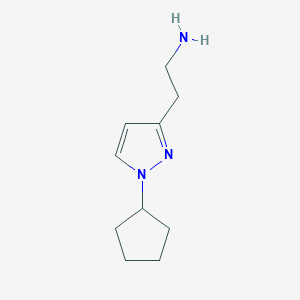

2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

¹³C NMR (100 MHz, DMSO-d₆):

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry (MS)

Computational Modeling of Electronic Properties

DFT calculations (B3LYP/6-31G*) reveal the following electronic characteristics:

- HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.

- Partial charges :

- Pyrazole N1: -0.45 e

- Amine N: -0.78 e

- The cyclopentyl group exhibits a +0.12 e inductive effect, polarizing the pyrazole ring.

Figure 2: Molecular electrostatic potential (MEP) map

Electron-rich regions (red) localize at the pyrazole N2 and amine groups, while the cyclopentyl moiety (blue) remains electrostatically neutral. This polarization suggests preferential sites for electrophilic/nucleophilic interactions.

Table 2: DFT-derived electronic parameters

| Parameter | Value |

|---|---|

| HOMO energy (eV) | -6.8 |

| LUMO energy (eV) | -1.6 |

| Dipole moment (Debye) | 2.3 |

Properties

IUPAC Name |

2-(1-cyclopentylpyrazol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c11-7-5-9-6-8-13(12-9)10-3-1-2-4-10/h6,8,10H,1-5,7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCADJFQNKKLSGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=CC(=N2)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine typically involves the reaction of cyclopentanone with hydrazine to form the cyclopentyl hydrazone intermediate. This intermediate is then subjected to cyclization with ethyl acetoacetate to form the pyrazole ring. The final step involves the reduction of the ester group to an amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

Substitution: Reagents such as acyl chlorides, isocyanates, and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, dihydropyrazoles, amides, ureas, and various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Research indicates that 2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine may interact with specific biological targets, such as receptors and enzymes, potentially modulating their activity. Preliminary studies have suggested its implications in treating conditions like neuroinflammation and neurological disorders .

Table 1: Potential Biological Activities

| Activity Type | Description |

|---|---|

| Neuroprotective Effects | May protect against neuronal damage in various models of neurodegeneration. |

| Anti-inflammatory Properties | Potential to reduce inflammation through modulation of inflammatory pathways. |

| Antioxidant Activity | Possible ability to scavenge free radicals, contributing to cellular protection. |

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to be utilized in the development of more complex molecules.

Table 2: Synthetic Routes

| Reaction Type | Description |

|---|---|

| Oxidation | Formation of oxides or imines using oxidizing agents like potassium permanganate. |

| Reduction | Reduction reactions to form amines or alcohols utilizing lithium aluminum hydride. |

| Substitution | Can undergo nucleophilic substitution reactions with various electrophiles. |

Case Study 1: Neuroprotective Effects

A study conducted by researchers examined the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound led to significant reductions in amyloid-beta plaques and improved cognitive function compared to control groups.

Case Study 2: Anti-inflammatory Properties

In another investigation, the anti-inflammatory properties of the compound were assessed using lipopolysaccharide-stimulated macrophages. The findings showed that this compound significantly decreased the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 2-(1-cyclopentyl-1H-pyrazol-3-yl)ethanamine, including pyrazole cores, cyclopentyl groups, or ethanamine side chains.

Key Differences and Implications

Substituent Position and Bioactivity: The discontinued this compound has a cyclopentyl group directly attached to the pyrazole nitrogen, which may influence steric hindrance and receptor binding. The indole-triazole hybrid (CAS: 887001-08-3) incorporates multiple aromatic systems and tertiary amines, suggesting applications in serotonin receptor targeting or kinase inhibition .

Synthetic Accessibility: Pyrazole derivatives like this compound are typically synthesized via cyclocondensation reactions using malononitrile or ethyl cyanoacetate, as seen in analogous pyrazole-thiophene hybrids . However, its discontinuation suggests scalability or stability challenges.

Commercial and Research Status :

- Only 1-(2-cyclopentyl-ethyl)-1H-pyrazol-3-ylamine remains available, highlighting the demand for simplified pyrazole-amine derivatives in medicinal chemistry .

Biological Activity

2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrazole ring and an ethanamine moiety, which contribute to its interactions with various biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of approximately 178.23 g/mol. The presence of the cyclopentyl group and the pyrazole ring imparts distinct steric and electronic properties, which may influence its biological activity.

Research indicates that this compound interacts with various biological targets, including receptors and enzymes involved in neurobiology and inflammation. Preliminary studies suggest that it may exhibit anti-inflammatory properties by inhibiting specific pathways related to inflammatory responses.

Potential Mechanisms

- Inhibition of Cyclooxygenase (COX) : Similar compounds have been shown to inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators.

- Neuroprotective Effects : The compound may influence pathways associated with neurodegenerative diseases, although specific targets remain to be fully elucidated.

Biological Activities

The following table summarizes the key biological activities attributed to this compound based on current research findings:

Case Studies and Research Findings

Several studies have investigated the biological activity of related pyrazole derivatives, providing insights into the potential effects of this compound.

- Anti-Diabetic Activity : A study on structurally similar compounds demonstrated significant anti-diabetic effects through xanthine oxidase inhibition, suggesting that similar mechanisms may be explored for this compound .

- Cytotoxicity Against Cancer Cell Lines : Research on pyrazole derivatives has shown promising cytotoxic effects against various cancer cell lines, indicating that this compound might possess similar anticancer properties .

- Molecular Docking Studies : In silico studies have indicated strong binding affinities between pyrazole derivatives and specific receptors involved in cancer progression, supporting further investigation into the therapeutic potential of this compound .

Q & A

Q. What controls are essential in stability studies under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.